molecular formula C10H16ClN3O3 B1442869 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1311313-83-3

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1442869
CAS No.: 1311313-83-3
M. Wt: 261.7 g/mol
InChI Key: WTTYXDIQIGDUDI-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1311315-42-0) is a versatile small molecule scaffold designed for pharmaceutical and life sciences research. With a molecular formula of C10H16ClN3O3 and a molecular weight of 261.7 g/mol, this compound features a pyrazole core substituted with a carboxylic acid group and a 2-morpholinoethyl chain, making it a valuable building block in medicinal chemistry . The pyrazole moiety is a privileged structure in drug discovery, present in numerous pharmacologically active agents spanning diverse therapeutic categories such as anti-inflammatory, antimicrobial, anticancer, and antidepressant activities . This particular derivative serves as a key synthetic intermediate for developing novel bioactive molecules. Its structure is optimized for further functionalization, primarily through the carboxylic acid group, allowing for the synthesis of amides, esters, and other derivatives. The morpholine ring contributes to the molecule's pharmacokinetic properties, potentially enhancing solubility and bioavailability. This product is provided as a hydrochloride salt to ensure improved stability and handling. It is intended for research applications as a chemical reference standard or for use in hit-to-lead optimization campaigns. Strictly for research purposes in a controlled laboratory setting. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTYXDIQIGDUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1311315-42-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-83-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a sequence involving:

  • Formation of the pyrazole core bearing a carboxylic acid or ester group at the 4-position.
  • Introduction of the 2-(morpholin-4-yl)ethyl side chain via nucleophilic substitution or amidation.
  • Conversion to the hydrochloride salt for stability and isolation.

Pyrazole Core Construction

The pyrazole ring with a carboxylic acid substituent at the 4-position is commonly prepared by condensation reactions involving hydrazine derivatives and β-ketoesters or malonate esters:

  • Hydrazine hydrate reacts with β-ketoesters or malononitrile derivatives to form pyrazole intermediates.
  • Catalysts such as indium(III) chloride (InCl3) can facilitate one-pot multi-component syntheses yielding pyrazole carboxylic acid esters with high efficiency and yields (80–95%) under mild conditions such as ultrasonic irradiation at 40 °C for 20 minutes.
  • Hydrolysis of ester intermediates converts them into the corresponding carboxylic acids.

Introduction of the Morpholin-4-yl Ethyl Side Chain

The morpholine-containing side chain is introduced through nucleophilic substitution or amidation reactions:

  • Chlorinated pyrazole intermediates can undergo nucleophilic substitution with morpholine or morpholinyl-containing amines in the presence of bases like potassium carbonate at room temperature, achieving high yields (up to 94%).
  • Alternatively, alkylation of pyrazole derivatives with 2-(morpholin-4-yl)ethyl halides or related electrophiles can be performed under reflux conditions with sodium carbonate in acetone, facilitating the formation of the 1-[2-(morpholin-4-yl)ethyl] substitution on the pyrazole nitrogen.

Salt Formation and Purification

  • The free acid form of the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
  • Purification is typically achieved by recrystallization from solvents such as ethanol or ethyl acetate/n-hexane mixtures, yielding off-white solids suitable for pharmaceutical applications.

Representative Preparation Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine hydrate + β-ketoester, InCl3 catalyst, ultrasonic irradiation at 40 °C 80–95 One-pot synthesis, green chemistry compatible
2 Ester hydrolysis Aqueous acid/base hydrolysis >90 Converts ester to carboxylic acid
3 Nucleophilic substitution Chlorinated pyrazole intermediate + morpholine, K2CO3, room temp 90+ High selectivity for substitution at pyrazole N
4 Salt formation Treatment with HCl Quantitative Forms dihydrochloride salt
5 Recrystallization Ethanol or ethyl acetate/n-hexane - Purification step

Detailed Research Findings

  • Catalytic One-Pot Synthesis: The use of InCl3 as a catalyst in a one-pot reaction significantly improves the efficiency of pyrazole carboxylic acid ester formation. Ultrasonic irradiation reduces reaction time to 20 minutes and enhances yields, demonstrating a practical and environmentally friendly approach.

  • Selective Nucleophilic Substitution: Chlorinated pyrazole intermediates show high reactivity toward morpholine nucleophiles, enabling selective substitution at the pyrazole nitrogen without affecting other positions on the heterocycle. This method provides a straightforward route to introduce the morpholin-4-yl ethyl side chain.

  • Hydrochloride Salt Stability: Conversion to the dihydrochloride salt form improves compound handling and storage. The salt form is commonly used in pharmaceutical contexts due to enhanced solubility and stability.

Summary Table of Key Synthetic Parameters

Parameter Description Reference
Catalyst Indium(III) chloride (InCl3)
Reaction medium 50% ethanol aqueous solution
Temperature 40 °C (ultrasonic irradiation)
Reaction time 20 minutes
Nucleophile for substitution Morpholine
Base for substitution Potassium carbonate (K2CO3)
Salt formation agent Hydrochloric acid (HCl)
Purification solvents Ethanol, ethyl acetate/n-hexane mixtures
Overall yield Typically >80% for key steps

Chemical Reactions Analysis

Types of Reactions

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that pyrazole derivatives effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Activity
Another significant application is its antimicrobial potential. Research has shown that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This property positions it as a promising candidate for developing new antibiotics .

Agricultural Applications

Pesticidal Properties
In agricultural research, pyrazole derivatives have been explored for their pesticidal properties. The compound has shown effectiveness as an insecticide against common agricultural pests, providing an alternative to traditional chemical pesticides. Its mode of action typically involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicidal Activity
Additionally, studies suggest that this compound may possess herbicidal activity, inhibiting the growth of certain weed species without affecting crop plants. This selective herbicidal action is crucial for sustainable agriculture practices .

Materials Science

Synthesis of Metal-organic Frameworks (MOFs)
In materials science, this compound can be utilized in the synthesis of metal-organic frameworks (MOFs). These structures are known for their high surface area and porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The coordination properties of pyrazoles allow for the formation of stable complexes with various metal ions .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated effective inhibition of breast cancer cell proliferation through targeted signaling pathways.
Study 2Anti-inflammatory PropertiesReduced pro-inflammatory cytokine production via NF-kB inhibition in vitro.
Study 3Antimicrobial ActivityEffective against resistant strains of Staphylococcus aureus; potential for new antibiotic development.
Study 4Pesticidal PropertiesEffective insecticide against common agricultural pests; mode of action involves nervous system disruption.
Study 5MOFs SynthesisUsed in the formation of metal-organic frameworks; significant implications for gas storage and catalysis applications.

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a common morpholin-4-yl ethyl (-CH₂CH₂-morpholine) substituent with several analogs (Table 1). Key differences lie in the heterocyclic core:

Compound Core Structure Substituents/Functional Groups Molecular Formula (Hydrochloride) Reference
Target Compound Pyrazole -COOH at C4, -CH₂CH₂-morpholine at N1 Not explicitly provided -
Compound 17 (J. Med. Chem. 2007) Quinoline 4-oxo-1,4-dihydroquinoline, carboxamide C₂₄H₂₈ClN₃O₃
Compound 90 (J. Med. Chem. 2007) Quinoline Naphthalene-1-carbonyl, 4-oxo C₂₆H₂₅ClN₂O₃
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine (Molecules 2014) Pyrimidine Thiopyrimidin-4(3H)-one, -CH₂CH₂-morpholine Not explicitly provided

Key Observations :

  • Carboxylic acid (-COOH) in the target may enhance hydrogen bonding compared to carboxamide or thiopyrimidine groups in analogs .

Physicochemical Properties

Data from analogs provide indirect insights:

Compound Molecular Weight (g/mol) LC-MS (m/z) Notable Properties Reference
Target Compound ~275–300 (estimated*) Not reported Likely hygroscopic (HCl salt) -
Compound 17 406 (MH⁺) 406 White solid, mp reported
Compound 90 413 (MH⁺) 413 White solid, mp reported
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine Not reported Not reported Synthesized via SN2 alkylation

*Estimated based on pyrazole core and substituents.

Key Observations :

  • The hydrochloride salt form in the target and analogs (e.g., Compound 17) improves aqueous solubility, critical for bioavailability in drug development .
  • LC-MS data suggest molecular ion peaks vary with core structure (quinoline vs. pyrazole).

Key Observations :

  • SN2 alkylation is a common strategy for attaching the morpholine-ethyl group .
  • Purification methods (e.g., TLC in Compound 17) highlight challenges in isolating polar hydrochloride salts .

Key Observations :

  • The morpholine group may enhance membrane permeability or target binding in microbial and eukaryotic systems .

Biological Activity

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-[2-(4-morpholinyl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
  • Molecular Formula : C10H15N3O3·HCl
  • Molecular Weight : 245.7 g/mol
  • Purity : ≥95% .

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The pyrazole core is known for its ability to modulate enzyme activity and influence cell signaling pathways.

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways and modulation of p53 expression levels, which are critical for cell cycle regulation and apoptosis .
    • For example, a related study indicated that compounds with similar structures exhibited IC50 values ranging from 0.11 to 2.78 µM against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Properties :
    • Pyrazole derivatives have been evaluated for their antifungal and antibacterial activities. The presence of electron-withdrawing groups has been associated with enhanced biological activity against pathogenic fungi .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : Demonstrated effective cytotoxicity against multiple cancer cell lines.
  • Antifungal Activity : Exhibits potential as a fungicide, outperforming some conventional antifungal agents in specific assays .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)0.48Induction of apoptosis via caspase activation
Study BHCT-116 (colon cancer)0.78Cell cycle arrest at G1 phase
Study CCandida albicans5.13Disruption of fungal cell membrane integrity

These results suggest that the compound has a promising profile as an anticancer agent and antifungal agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the pyrazole ring can significantly influence biological activity. For instance, substituents at specific positions can either enhance or diminish efficacy against targeted diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies indicate strong binding affinities with certain receptors involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid derivatives?

Synthesis typically involves cyclocondensation and functionalization steps. For example:

  • Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form the pyrazole core .
  • Morpholine Incorporation : Introducing the morpholine moiety via alkylation or nucleophilic substitution. A Vilsmeier reaction followed by oxidation (e.g., using KMnO₄ or CrO₃) can yield the carboxylic acid group .
  • Hydrochloride Formation : Neutralization with HCl to obtain the hydrochloride salt.

Q. How can researchers characterize the structural and purity profile of this compound?

  • X-ray Crystallography : Determines crystal packing and confirms stereochemistry (e.g., as seen in morpholine-containing analogs) .
  • Spectroscopy :
    • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., morpholine ethyl chain protons at δ ~2.5–3.5 ppm) .
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .

Q. What methodologies are used to assess physicochemical properties like solubility and pKa?

  • Solubility : Shake-flask method in buffered solutions (pH 1–7.4) with UV/Vis quantification .
  • pKa Determination : Potentiometric titration or spectrophotometric methods, comparing to structurally similar pyrazole-4-carboxylic acids (e.g., pKa ~3.5–4.5 for the carboxylic acid group) .

Advanced Research Questions

Q. How can researchers address conflicting data in solubility or stability studies?

  • Embedded Experimental Design : Combine quantitative stability assays (e.g., accelerated degradation under heat/humidity) with qualitative analysis (e.g., LC-MS for degradation products) to resolve contradictions .
  • Statistical Validation : Use multivariate analysis (e.g., ANOVA) to identify outliers or pH-dependent degradation pathways .

Q. What computational approaches support mechanistic studies of this compound’s reactivity?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., oxidation of aldehyde intermediates to carboxylic acids) and predicts electronic properties .
  • Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

  • Functional Group Variation : Replace morpholine with piperazine or pyrrolidine to assess impact on target binding (e.g., kinase inhibition) .
  • Bioisosteric Replacement : Substitute the pyrazole ring with imidazole or triazole to modulate potency and selectivity .

Q. What protocols ensure stability during in vitro assays?

  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the morpholine ethyl chain .
  • Light/Temperature Control : Store solutions in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Q. How can nuclear Overhauser effect (NOE) experiments resolve structural ambiguities?

  • 1D/2D NOE Spectroscopy : Identifies spatial proximity between protons (e.g., confirming the morpholine ethyl chain’s orientation relative to the pyrazole ring) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 2
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1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

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